molecular formula C10H15NO2 B8641772 4-(2-Dimethylaminoethoxy)phenol

4-(2-Dimethylaminoethoxy)phenol

Cat. No.: B8641772
M. Wt: 181.23 g/mol
InChI Key: FEKLXZOYEQJIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Dimethylaminoethoxy)phenol is a synthetic phenolic compound of significant interest in chemical and pharmacological research. Phenolic compounds are a broad class of molecules known for their diverse biological activities, primarily attributed to their antioxidant properties. These compounds can modulate key cellular pathways, including those involving transcription factors like nuclear factor-κB (NF-κB), and have been studied for their potential to inhibit enzymes such as cyclooxygenase (COX) which are pro-inflammatory mediators . The structural motif of a phenol group linked to a dimethylaminoethoxy chain suggests potential for interaction with biological membranes and proteins. Researchers investigate such compounds for a wide range of applications, including exploring their anti-inflammatory, anticancer, antibacterial, and antiviral activities, as well as their potential role in managing metabolic disorders, hypertension, and neurodegenerative diseases . The dimethylamino group in the structure may contribute to the compound's physicochemical properties, such as its solubility and bioavailability, making it a valuable intermediate or target molecule in medicinal chemistry and drug discovery programs. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]phenol

InChI

InChI=1S/C10H15NO2/c1-11(2)7-8-13-10-5-3-9(12)4-6-10/h3-6,12H,7-8H2,1-2H3

InChI Key

FEKLXZOYEQJIBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis and Derivatization Strategies for 4 2 Dimethylaminoethoxy Phenol and Its Analogues

Synthetic Methodologies for the Core 4-(2-Dimethylaminoethoxy)phenol Structure

The construction of the this compound core can be achieved through several synthetic routes, primarily involving ether formation.

General Etherification Approaches

The most direct and widely employed method for the synthesis of this compound and its precursors is the Williamson ether synthesis. nih.govrsc.orgnih.gov This classical organic reaction involves the reaction of a phenoxide ion with an alkyl halide. nih.gov In the context of synthesizing the title compound, this would typically involve the deprotonation of a phenol (B47542), such as hydroquinone (B1673460), followed by nucleophilic attack on an appropriate alkyl halide.

The reaction is generally carried out by first treating the phenolic starting material with a base to form the more nucleophilic phenoxide. For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (B78521) are often sufficient. google.com The resulting phenoxide then reacts with an alkyl halide, such as 2-chloro-N,N-dimethylethylamine or its corresponding hydrochloride salt, via an SN2 mechanism to form the desired ether. nih.govgoogle.com

A common precursor in the synthesis of related pharmaceutical agents is 4-hydroxybenzophenone (B119663). The O-alkylation of 4-hydroxybenzophenone with 2-chloroethyl dimethylamine (B145610) is a well-documented example of this etherification strategy, yielding [4-(2-dimethylaminoethoxy)phenyl]phenylmethanone. nih.gov This intermediate is pivotal in the synthesis of drugs like Toremifene. nih.gov The reaction conditions for such etherifications can be optimized, with studies indicating that O-alkylation is a kinetically controlled process.

Reactant 1Reactant 2BaseProductSynthesis Type
Hydroquinone2-chloro-N,N-dimethylethylamineSodium HydroxideThis compoundWilliamson Ether Synthesis
4-Hydroxybenzophenone2-chloro-N,N-dimethylethylamineSodium Hydroxide[4-(2-dimethylaminoethoxy)phenyl]phenylmethanoneWilliamson Ether Synthesis

Reductive Amination Strategies for Related Phenols

Reductive amination represents an alternative and powerful method for the formation of amines. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

While not as direct as etherification for the synthesis of this compound itself, a reductive amination approach could be envisioned starting from a suitable phenolic aldehyde precursor, such as (4-hydroxyphenoxy)acetaldehyde. The reaction would proceed by treating this aldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced using a selective reducing agent. researchgate.netrsc.org

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial aldehyde but are effective in reducing the intermediate iminium ion. patsnap.com Catalytic hydrogenation over a metal catalyst like palladium is another viable reduction method. rsc.org This strategy allows for the construction of the dimethylaminoethyl side chain on a pre-existing phenolic ether.

A general scheme for this hypothetical approach is as follows:

Imine/Iminium Ion Formation: (4-hydroxyphenoxy)acetaldehyde reacts with dimethylamine.

Reduction: The resulting intermediate is reduced with a suitable agent (e.g., NaBH₃CN) to yield this compound.

Multi-Step Approaches from Phenol Precursors

More elaborate, multi-step synthetic sequences can also be employed, particularly when regioselectivity is a concern, for instance, when starting with symmetrical diphenols like hydroquinone. A common strategy involves the use of protecting groups to differentiate between the two hydroxyl groups.

One such approach involves the monoprotection of hydroquinone. For example, one of the phenolic hydroxyls can be protected as a benzyl (B1604629) ether. This is achieved by reacting hydroquinone with benzyl chloride. The remaining free hydroxyl group can then be subjected to etherification with 2-chloro-N,N-dimethylethylamine as described in the Williamson ether synthesis. The final step involves the deprotection of the benzyl group, typically through catalytic hydrogenation, to yield the desired this compound. wikipedia.org

This multi-step sequence provides a controlled method for the synthesis of the target compound from readily available starting materials.

Synthesis of Key Derivatives and Analogues Incorporating the 4-(2-Dimethylaminoethoxy)phenyl Moiety

The 4-(2-Dimethylaminoethoxy)phenyl group is a key structural component of several selective estrogen receptor modulators (SERMs).

Strategies for Tamoxifen (B1202) and Toremifene Analogues

The synthesis of Tamoxifen and Toremifene, as well as their analogues, often utilizes the 4-(2-Dimethylaminoethoxy)phenyl moiety, which is typically introduced via a benzophenone (B1666685) intermediate.

A cornerstone in the synthesis of many Tamoxifen analogues is the McMurry reaction, a reductive coupling of two ketone molecules to form an alkene, using a low-valent titanium reagent. rsc.orgnih.gov In a common route to Tamoxifen, 4-(2-N,N-dimethylaminoethoxy)benzophenone is coupled with propiophenone. rsc.org The low-valent titanium species is typically generated in situ from titanium(III) chloride or titanium(IV) chloride and a reducing agent like a zinc-copper couple or lithium aluminum hydride. nih.govgoogle.com This reaction is notable for often producing a preponderance of the desired Z-isomer, which is the more biologically active form of Tamoxifen. rsc.org

The key intermediate, 4-(2-N,N-dimethylaminoethoxy)benzophenone, is itself synthesized via the Williamson etherification of 4-hydroxybenzophenone with 2-chloro-N,N-dimethylethylamine hydrochloride. nih.gov A patent describes obtaining this intermediate in a 79.3% yield from 4-hydroxybenzophenone. google.com

The synthesis of Toremifene follows a similar initial step, where 4-hydroxybenzophenone is O-alkylated with 2-chloroethyl dimethylamine to produce [4-(2-dimethylaminoethoxy)phenyl]phenylmethanone. nih.gov This intermediate is then subjected to a different series of reactions to arrive at the final Toremifene structure. nih.gov

IntermediateReactionCo-reactantProduct
4-(2-N,N-Dimethylaminoethoxy)benzophenoneMcMurry CouplingPropiophenoneTamoxifen
4-HydroxybenzophenoneWilliamson Ether Synthesis2-chloro-N,N-dimethylethylamine4-(2-N,N-Dimethylaminoethoxy)benzophenone
4-(2-Haloethoxy)benzophenoneMcMurry CouplingPropiophenone1,2-diphenyl-1-[4-(2-haloethoxy)phenyl]-1-butene
McMurry Coupling Reactions for Olefin Synthesis

The McMurry reaction is a powerful method for the synthesis of alkenes through the reductive coupling of two ketone or aldehyde groups. wikipedia.org This reaction typically employs a low-valent titanium reagent, generated in situ from a titanium chloride compound and a reducing agent. wikipedia.org The process involves two main stages: the formation of a pinacolate (1,2-diolate) complex, followed by the deoxygenation of this intermediate to yield the final alkene. wikipedia.org

This methodology has been successfully applied in the synthesis of tri- and tetra-arylethylene analogues, which are structurally related to compounds like tamoxifen and combretastatin (B1194345) A-4. nih.gov The reaction facilitates the creation of highly functionalized and sterically hindered olefins. nih.gov For instance, the coupling of different ketones can lead to the formation of both symmetrical and unsymmetrical alkenes. wikipedia.orgnih.gov The choice of titanium reagent and reducing agent, such as TiCl₃/LiAlH₄ or TiCl₄/Zn, can influence the reaction's outcome. wikipedia.org

A general procedure for the McMurry coupling involves the dropwise addition of a titanium tetrachloride solution to a reducing agent like LiAlH₄ in an anhydrous solvent such as THF under an inert atmosphere. nih.gov The mixture is heated to reflux, followed by the addition of the carbonyl compounds. nih.gov The reaction's progress can be monitored, and upon completion, the product is isolated and purified, often yielding a mixture of E and Z isomers that may require separation by techniques like column chromatography or selective crystallization. nih.govnih.gov

Table 1: Examples of McMurry Coupling Reactions

Reactants Reagents Product Reference
Ketone 15 and Ketone 10-12 TiCl₄, LiAlH₄ Tetra-substituted alkene analogues (21-30) nih.gov
Propionylferrocene and 4-hydroxypropiophenone McMurry reaction conditions 3-ferrocenyl-4-(4-hydroxyphenyl)-hex-3-ene nih.gov
Chloropropionylferrocene and 4,4'-dihydroxybenzophenone McMurry reaction conditions ClFcdiOH nih.gov
4-Bromobenzophenone McMurry reaction conditions 1,2-bis(4-bromophenyl)-1,2-diphenylethenes nih.gov
Hydroxylation of Parent Compounds

Information regarding the specific hydroxylation of parent compounds to directly synthesize this compound was not available in the provided search results. This subsection remains to be populated with relevant research findings.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds often synthesized via the Claisen-Schmidt condensation reaction. rasayanjournal.co.inresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.netresearchgate.net The resulting α,β-unsaturated ketone core is a versatile pharmacophore. researchgate.netgkyj-aes-20963246.com

The synthesis of chalcone derivatives related to this compound would typically involve the reaction of a suitably substituted acetophenone with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (NaOH) or an acid catalyst. rasayanjournal.co.inresearchgate.netresearchgate.net Various catalysts and reaction conditions have been explored to optimize chalcone synthesis, including the use of microwave irradiation and grinding techniques to promote more environmentally friendly and efficient reactions. rasayanjournal.co.ingkyj-aes-20963246.com

For example, a general procedure involves dissolving the acetophenone and benzaldehyde derivatives in ethanol (B145695), followed by the dropwise addition of a concentrated NaOH solution at a controlled temperature. rasayanjournal.co.in The reaction mixture is typically stirred for an extended period to ensure completion. rasayanjournal.co.in The product is then isolated by precipitation in an acidic aqueous solution and purified by recrystallization. rasayanjournal.co.in

Table 2: Examples of Chalcone Synthesis

Acetophenone Derivative Benzaldehyde Derivative Catalyst Product Reference
2'-hydroxyacetophenone Substituted benzaldehydes NaOH 40% 2'-hydroxychalcone derivatives rasayanjournal.co.in
4-hydroxy acetophenone Benzaldehyde Base catalyst 4'-hydroxy chalcone researchgate.net
Aldehyde 57 Acetophenone 58 NaOH 40% or HCl Chalcone derivatives 59-99 researchgate.net
4-dimethylamino-benzaldehyde Acetone (B3395972) NaOH 4-dimethylamino benzal acetone (DMAB) gkyj-aes-20963246.com

Preparation of Benzohydrazide (B10538) Derivatives

Benzohydrazide derivatives are synthesized from their corresponding esters. In a typical synthesis, a methyl benzoate (B1203000) derivative is reacted with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, the synthesis of 4-(2-(dimethylamino)ethoxy)benzohydrazide would start from the corresponding methyl ester, methyl 4-(2-(dimethylamino)ethoxy)benzoate. This ester is refluxed with hydrazine hydrate in a solvent like ethanol to yield the desired benzohydrazide. nih.gov

These benzohydrazide derivatives can then be further functionalized. A common derivatization involves the condensation with various aldehydes to form hydrazones, which are compounds containing the R₁R₂C=NNH-C(=O)-R₃ functional group. nih.govnih.govresearchgate.net This reaction is typically carried out by stirring the benzohydrazide and the aldehyde in a suitable solvent, often with a catalytic amount of acid. nih.gov

A series of hydrazone hybrids incorporating the dimethylaminoethoxy moiety have been designed and synthesized, demonstrating the utility of this scaffold in generating diverse chemical libraries. nih.gov

Table 3: Synthesis of Benzohydrazide Derivatives

Synthesis of Benzo[d]imidazo[2,1-b]thiazole Derivatives

The benzo[d]imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that has attracted significant interest. researchgate.netresearchgate.netnih.gov Various synthetic strategies have been developed for its construction, often involving multi-component reactions (MCRs). researchgate.netresearchgate.net One efficient method is a one-pot domino cyclization of 2-aminobenzothiazoles, α-oxoaldehydes, and cyclic 1,3-dicarbonyl compounds under microwave irradiation. researchgate.net

Another approach involves the reaction of 2-aminobenzothiazole (B30445) with various α-halocarbonyl compounds. The initial reaction forms an intermediate which then undergoes intramolecular cyclization to yield the fused imidazo[2,1-b]thiazole (B1210989) ring system. nih.gov Modifications to this core structure can be achieved by using substituted 2-aminobenzothiazoles or by further derivatization of the resulting benzo[d]imidazo[2,1-b]thiazole product. For example, propenone conjugates have been synthesized by condensing the carbaldehyde derivative of the heterocyclic core with appropriate reagents. nih.gov

Table 4: Synthesis of Benzo[d]imidazo[2,1-b]thiazole Derivatives

Reactants Method Product Reference
2-amine-benzo[d]thiazoles, 2-oxoaldehyde, cyclic 1,3-dicarbonyl compounds One-pot multi-component domino cyclization Benzo[d]imidazo[2,1-b]thiazole derivatives researchgate.net
7-methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydes, ethynylmagnesium bromide, aryl/hetero aryl amines Condensation and oxidation 3-Arylaminopropenone linked 2-arylbenzo[d]imidazo[2,1-b]thiazole conjugates nih.gov
Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues, piperazine, 1,2,3 triazoles Multi-step synthesis Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives rsc.org

Synthesis of Other Aromatic and Heterocyclic Analogues

Benzylamine (B48309) Derivatives

The synthesis of benzylamine derivatives can be achieved through various routes, including the reduction of amides or nitriles. For instance, N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzamide can be reduced using borane (B79455) in THF to yield the corresponding benzylamine. nih.gov

Another synthetic approach involves the reductive amination of aldehydes. For example, 3-ethoxy-2-hydroxybenzaldehyde can be reacted with an appropriate aniline (B41778) in the presence of a reducing agent to form N-substituted benzylamines. openmedicinalchemistryjournal.com The resulting products can be purified by column chromatography. openmedicinalchemistryjournal.com This method allows for the introduction of various substituents on both the benzyl and the amine portions of the molecule, leading to a diverse range of derivatives. openmedicinalchemistryjournal.com

Table 5: Compound Names

Compound Name
This compound
4-[2-(Dimethylamino)ethoxy]benzylamine
(E,Z)-4-hydroxytamoxifen
3-ferrocenyl-4-(4-hydroxyphenyl)-hex-3-ene
ClFcdiOH
1,2-bis(4-bromophenyl)-1,2-diphenylethenes
2'-hydroxychalcone
4-dimethylamino benzal acetone
4-(2-(dimethylamino)ethoxy)benzohydrazide
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide
Methyl 4-hydrazinylbenzoate
N-(2-(hydrazinecarbonyl)phenyl)thiophene-2-carboxamide
(E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide
Benzo[d]imidazo[2,1-b]thiazole
N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine
3-Ethoxy-2-hydroxy-N-(phenyl)benzylamine
3-Ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine
3-Ethoxy-2-hydroxy-N-(4-fluorophenyl)benzylamine
5-Bromo-3-ethoxy-2-hydroxy-N-(4-iodophenyl)benzylamine
3-Ethoxy-2-hydroxy-5-iodo-N-(4-iodophenyl)benzylamine
Tamoxifen
Combretastatin A-4
Tetraphenylethylene
Propionylferrocene
4-hydroxypropiophenone
Chloropropionylferrocene
4,4'-dihydroxybenzophenone
4-Bromobenzophenone
2'-hydroxyacetophenone
4-hydroxy acetophenone
4-dimethylamino-benzaldehyde
Acetone
Hydrazine hydrate
2-aminobenzothiazole
Borane
THF
3-ethoxy-2-hydroxybenzaldehyde
Aniline
2-thio-N,N-dimethylbenzamide
2-bromo-1,5-dinitrobenzene
N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzamide
N,N-dimethyl-2-(2,4-dinitrophenylthio)benzamide
2,5-dibromonitrobenzene
4-aminobenzohydrazide
2,5-dimethoxybenzaldehyde
2-thiophencarbonyl chloride
7-methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Ethynylmagnesium bromide
Piperazine
1,2,3 triazoles
2-oxoaldehyde
2-amine-benzo[d]thiazoles
TiCl₄
LiAlH₄
TiCl₃
Zn
NaOH
HCl
SOCl₂
N₂H₄·H₂O
HAc
KOH
MeOH
EtOH
DMF
4-hydrazinylbenzoic acid
Naphthaldehyde
Substituted acetophenones
Substituted benzaldehydes
Methylanthralate
2-mercaptobenzothiazole
6-amino-2-mercaptopyrimidin-4-ol
2-mercapto-4,6-dimethyl-nicotinonitrile
2,4-dihydroxyacetophenone
Benzil
Thiourea
4-hydroxy-acetophenone
6-fluoro-2-chlorobenzaldehyde
2-hydroxy-4-methoxy-6-propylbenzoic acid
Usnic acid
Ethyl everninate
Scrobiculin
Methyl 2,6-dihydroxy-4-methylbenzoate
403U76
N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzylamine
N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine
Levamisole
Tetramisol
4-chloro-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide
Dibenzyltin dichlorides
4-dimethylamino-4-hydroxy chalcone
6-fluoro-2-chloro-4-hydroxy chalcone
4-dimethylamino-2',5'-dimethoxychalcone
2-methoxyestradiol
Diethylstilbestrol
Raloxifene
Nafoxidine
Trioxifene
Colchicine
Retinal
Carotene
Dihydrocivetone
Adamantanone
Benzophenone
4-chloro-2'-hydroxychalcone
2,5-dimethoxy-2'-hydroxychalcone
4-Amino-N'-(1-phenylethylidene) benzohydrazide
Acetophenone
(E)-N'-(3,4dimethoxybenzylidene)-nicotinohydrazide monohydrate
(E)-4-amino-N''-(2-hydroxy-5-methoxybenzylidene)benzohydrazide monohydrate
4,4'-dimethoxythiobenzophenone
Diazocyclohexane
[bis(4-methoxyphenyl)methylidene]cyclohexane
2,2-bis(4-methoxyphenyl)-1-thiaspiro[2.5]octane
1,3-diphenyl prop-2-en-1-one
(E)-1-(4''-chlorophenyl)-3-(3-(3'-(2,4-dimethoxyphenyl)acryloyl)phenyl)urea
(E)-1-(4''-chlorophenyl)-3-(3-(3'-(3,4-dimethoxyphenyl)acryloyl)phenyl)urea
1,2-di(4-bromophenyl)-1,2-di(1,3,5-triphenylbenzene-4'-yl)ethylene
4-bromo-4'-[(3,5-diphenyl)phenyl]benzophenone
6-(4-Bromophenyl)-N2-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide
2-(2'-((dimethylamino)methyl)-4'-(2-fluoroethoxy-substituted)phenylthio)benzenamine
(E)-N'-(3-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzohydrazide
Phenylethylenes and Related Structures

The synthesis of phenylethylene derivatives, including stilbenes, from phenolic precursors can be achieved through several established organic reactions. These methods can be adapted to use this compound as a starting material to generate a variety of analogues.

One common approach is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize a phenylethylene derivative of this compound, the phenolic hydroxyl group would first be protected, for instance, as a methyl or benzyl ether. The protected phenol could then be formylated to introduce an aldehyde group, which can subsequently react with a suitable benzylphosphonium ylide to form the stilbene (B7821643) backbone. nih.gov

Another classical method is the Perkin condensation . This reaction involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid. nih.gov For instance, a protected derivative of 4-(2-dimethylaminoethoxy)benzaldehyde could be reacted with a phenylacetic acid derivative to yield a substituted α,β-diarylacrylic acid. Subsequent decarboxylation can then lead to the desired stilbene. nih.gov

The Heck reaction offers a modern alternative, involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. A protected, halogenated derivative of this compound could be coupled with styrene (B11656) or a substituted styrene to generate the phenylethylene structure. nih.gov

These synthetic strategies are summarized in the table below:

Reaction NameDescriptionPotential Application for this compound
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.A protected 4-(2-dimethylaminoethoxy)benzaldehyde can react with a benzylphosphonium ylide. nih.gov
Perkin Condensation Condensation of an aromatic aldehyde with an acid anhydride and its salt. nih.govA protected 4-(2-dimethylaminoethoxy)benzaldehyde can be condensed with a phenylacetic acid derivative. nih.gov
Heck Reaction Palladium-catalyzed coupling of an aryl halide with an alkene. nih.govA protected and halogenated this compound can be coupled with styrene. nih.gov
Organometallic Derivatives (e.g., Ferrocenyl, Platinum Complexes)

The incorporation of organometallic moieties, such as ferrocene (B1249389) or platinum complexes, into the structure of this compound can lead to novel compounds with unique electronic and structural properties.

Ferrocenyl derivatives can be synthesized through several routes. One approach involves the direct reaction of a ferrocene-containing electrophile with the phenolic oxygen of this compound. For instance, ferrocenyl ethers can be prepared via nucleophilic substitution reactions. researchgate.net Another method is the synthesis of ferrocenyl amides by reacting a ferrocene-containing acyl chloride with amines or diamines that possess an ether linkage. mdpi.com This could be adapted by first functionalizing the phenol to an amine. Furthermore, ferrocene-oxime ether hybrids have been synthesized, which could be another route to incorporate a ferrocenyl group. rsc.org

The synthesis of platinum complexes typically involves the coordination of the metal center to one or more donor atoms within the ligand. The nitrogen atom of the dimethylamino group and the phenolic oxygen (as a phenolate) in this compound can act as potential coordination sites. The synthesis of platinum(II) complexes can be achieved by reacting a suitable platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄), with the ligand in an appropriate solvent. nih.govyoutube.com The resulting complexes can exhibit different geometries, such as square planar, depending on the coordination environment. The synthesis of platinum(IV) complexes is also possible, often starting from a Pt(II) precursor followed by oxidation. nih.gov The nature of the ligands, including their steric and electronic properties, plays a crucial role in determining the structure and stability of the resulting platinum complexes. acs.org

The following table outlines potential strategies for synthesizing organometallic derivatives:

Organometallic MoietySynthetic StrategyKey Reactants
Ferrocene Ether synthesisThis compound, Ferrocenyl halide/tosylate
Amide couplingFunctionalized 4-(2-Dimethylaminoethoxy)aniline, Ferrocenoyl chloride
Oxime ether formationFunctionalized 4-(2-Dimethylaminoethoxy)benzaldehyde oxime, Propargyl bromide, Ferrocenyl azide
Platinum ComplexationThis compound, K₂PtCl₄ or other Pt(II)/Pt(IV) precursors
Thiadiazole Derivatives

Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The synthesis of thiadiazole derivatives of this compound can be accomplished through various cyclization reactions. A common precursor for the synthesis of 1,3,4-thiadiazoles is thiosemicarbazide (B42300).

A general and widely used method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. To apply this to the target compound, the phenolic group of this compound would first be converted into a carboxylic acid functionality, for example, through a Kolbe-Schmitt reaction followed by etherification of the side chain. This resulting carboxylic acid can then be cyclized with thiosemicarbazide.

Alternatively, the synthesis can proceed through the formation of a thiosemicarbazone. An aldehyde derivative of this compound can be condensed with thiosemicarbazide to form the corresponding thiosemicarbazone. Oxidative cyclization of the thiosemicarbazone, for instance, using ferric chloride, can then yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative.

Another approach involves the reaction of acyl hydrazines with carbon disulfide in the presence of a base. The acyl hydrazine can be prepared from the corresponding carboxylic acid derivative of this compound.

Piperidone Derivatives

Piperidones are saturated six-membered heterocyclic ketones containing a nitrogen atom. The synthesis of piperidone derivatives can be achieved through various cyclization strategies, which can be adapted to incorporate the 4-(2-dimethylaminoethoxy)phenyl moiety.

A classical approach is the Dieckmann condensation , which involves the intramolecular cyclization of a diester in the presence of a strong base. To synthesize a piperidone derivative, a diester precursor containing the 4-(2-dimethylaminoethoxy)phenyl group attached to the nitrogen or as a substituent on the carbon backbone would be required.

The aza-Diels-Alder reaction provides another powerful tool for the construction of piperidone rings. This [4+2] cycloaddition reaction between an imine (the aza-diene) and an alkene or alkyne (the dienophile) can be used to create substituted piperidine (B6355638) frameworks. By using an imine derived from an aldehyde or ketone bearing the 4-(2-dimethylaminoethoxy)phenyl group, various piperidone analogues can be accessed.

More recently, gold-catalyzed cyclizations of N-homopropargyl amides have been developed as a modular and efficient route to piperidin-4-ones. nih.gov This method offers a high degree of flexibility in the introduction of substituents.

Pyridyl Analogues

The synthesis of pyridyl analogues of this compound involves the construction of a pyridine (B92270) ring bearing the substituted phenoxy group. Various cross-coupling reactions are particularly useful for this purpose.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A boronic acid or ester derivative of this compound can be coupled with a halogenated pyridine, or conversely, a pyridylboronic acid can be coupled with a halogenated derivative of this compound in the presence of a palladium catalyst.

The Buchwald-Hartwig amination can be employed to form a carbon-nitrogen bond between the 4-(2-dimethylaminoethoxy)phenoxy moiety and an aminopyridine. This would involve the reaction of a halogenated derivative of the phenol with an aminopyridine in the presence of a palladium or copper catalyst.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be utilized. The phenoxide of this compound can act as a nucleophile to displace a suitable leaving group, such as a halide or a nitro group, from an activated pyridine ring.

Stereoselective Synthesis Approaches for Analogues

The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure analogues of this compound, which is important for understanding their structure-activity relationships.

For analogues containing a chiral ether linkage , asymmetric synthesis can be approached through several methods. One strategy is the enantioselective O-alkylation of a prochiral diol or a desymmetrization of a meso-diol, where a chiral catalyst is used to direct the formation of one enantiomer of the ether. Chiral phase-transfer catalysts have been employed for the enantioselective alkylation of phenols. Asymmetric phenol oxidation using chiral catalysts can also lead to stereospecific coupling products. acs.org

In the case of piperidine-containing analogues , numerous stereoselective syntheses have been developed. nih.gov These include:

Chiral auxiliaries: A chiral auxiliary can be attached to the nitrogen atom to direct the stereochemical outcome of cyclization or subsequent functionalization reactions. rsc.org

Catalytic asymmetric reactions: Asymmetric hydrogenation of pyridinium (B92312) salts or tetrahydropyridines using chiral transition metal catalysts (e.g., rhodium, iridium) can provide access to enantiomerically enriched piperidines. acs.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to promote asymmetric Mannich reactions or Michael additions to construct the piperidine ring with high stereocontrol. rsc.org

Biosynthesis-inspired approaches: Inspired by the biosynthesis of piperidine alkaloids, multi-component reactions can be designed to assemble substituted chiral piperidines stereoselectively. rsc.org A gold-catalyzed cyclization followed by a Ferrier rearrangement offers a modular route to substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

The following table summarizes some stereoselective approaches:

Target MoietyStereoselective ApproachDescription
Chiral Ether Asymmetric O-alkylationUse of a chiral catalyst to direct the formation of one enantiomer of the ether from a prochiral or meso precursor.
Asymmetric Phenol OxidationChiral catalysts mediate the oxidative coupling of phenols to produce stereochemically defined products. acs.org
Chiral Piperidine Chiral AuxiliaryA removable chiral group guides the stereochemical course of a reaction. rsc.org
Catalytic Asymmetric HydrogenationChiral metal catalysts are used to reduce prochiral pyridine derivatives to chiral piperidines. acs.org
OrganocatalysisSmall chiral organic molecules catalyze the enantioselective formation of the piperidine ring. rsc.org
Gold-catalyzed Cyclization/RearrangementA modular approach to highly substituted piperidinols with excellent stereocontrol. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of the 4-(2-Dimethylaminoethoxy)phenyl Moiety on Receptor Binding and Biological Activity

The 4-(2-Dimethylaminoethoxy)phenyl group is a key pharmacophore in a variety of biologically active compounds. Its interaction with receptors and subsequent biological response is a finely tuned process governed by its distinct chemical features.

The dimethylamino group is a critical component for the biological activity of many derivatives. In the context of antiestrogens like tamoxifen (B1202) and its analogues, this group is fundamental. For instance, in dihydrotamoxifen (B22229), a non-isomerizable antiestrogen (B12405530), the 1-[4-[2-(dimethylamino)ethoxy]phenyl] moiety is essential for its growth-inhibitory activity against MCF-7 human breast cancer cells. nih.gov The presence of this group is also a recurring motif in the design of acetylcholinesterase (AChE) inhibitors, where the tertiary amine is considered important for activity. researchgate.net

The basicity of the side chain in analogues of 4-(2-Dimethylaminoethoxy)phenol has been a subject of investigation, particularly in the context of antiestrogens. A study on a series of N-substituted analogues of tamoxifen, where the side-chain basicity was varied, demonstrated that most of these compounds retained significant antiestrogenic activity. nih.gov This suggests that within the tamoxifen series, the level of side-chain basicity, in the Lowry-Brønsted sense, is not a primary determinant of their estrogen antagonist potencies. nih.gov All tested compounds, with the exception of a pyrrole (B145914) analogue, were effective in inhibiting estrogen-induced uterine growth in rats. nih.gov

Modifications to the phenolic hydroxyl group have a profound impact on the biological activity of these compounds. For example, in dihydrotamoxifen derivatives, the presence and position of a hydroxyl group on the phenyl ring significantly influence their relative binding affinities to estrogen receptors and their antiestrogenic or estrogenic effects. nih.gov The 4-hydroxy derivatives of dihydrotamoxifen, analogous to the potent antiestrogen 4-hydroxytamoxifen, exhibit strong growth-inhibitory activity against MCF-7 breast cancer cells. nih.gov

SAR of Specific Derivative Classes

The versatility of the this compound scaffold has led to the development of various derivative classes with specific biological targets.

Chalcones, characterized by an open-chain flavonoid structure, have been explored for their potential as acetylcholinesterase (AChE) inhibitors, a key strategy in managing Alzheimer's disease. nih.govcore.ac.uk The introduction of a tertiary amine side-chain, often the dimethylaminoethoxy group, to the chalcone (B49325) scaffold has yielded potent AChE inhibitors. researchgate.netnih.gov

Research into coumarin-chalcone hybrids has shown that the position and nature of substituents on the chalcone fragment are crucial for inhibitory activity and selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Specifically, para-substituted chalcone fragments with choline-like substituents demonstrated potent activity against AChE and weaker activity against BChE. nih.gov

A study on a series of chalcone derivatives revealed that compound 4a , (E)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-3-phenylprop-2-en-1-one, was a potent and selective AChE inhibitor. researchgate.net Enzyme kinetics studies indicated a mixed-type inhibition mechanism for this compound. researchgate.net The table below summarizes the IC50 values for selected chalcone derivatives against AChE and BChE.

CompoundStructureAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
4a (E)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-3-phenylprop-2-en-1-one4.68>20>4.27
4b (E)-1-(4-(2-(diethylamino)ethoxy)phenyl)-3-phenylprop-2-en-1-one5.12>20>3.91
4c (E)-1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-phenylprop-2-en-1-one6.23>20>3.21
4d (E)-1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylprop-2-en-1-one7.54>20>2.65

Data sourced from a study on chalcone derivatives as acetylcholinesterase inhibitors. researchgate.net

The 4-(2-Dimethylaminoethoxy)phenyl moiety has also been incorporated into the design of inverse agonists for the Estrogen-Related Orphan Nuclear Receptor Gamma (ERRγ). ERRγ is a therapeutic target for Th17-mediated autoimmune diseases. nih.gov While direct structural determinants of this compound-containing ERRγ inverse agonists are still under extensive investigation, the general principles of ERRγ ligand binding provide a framework for understanding their potential interactions. The ligand-binding domain of ERRγ is a key target for small molecule inverse agonists.

Benzohydrazide (B10538) Derivatives as Kinase Inhibitors

The compound this compound serves as a valuable scaffold in the development of kinase inhibitors. Research into its benzohydrazide derivatives has identified promising candidates for targeting Microtubule Affinity Regulating Kinase 4 (MARK4), a protein kinase implicated in cancer and other diseases. jocpr.comnih.gov

A series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives were synthesized and evaluated for their potential as MARK4 inhibitors. mdpi.com The core structure combines the 4-(2-dimethylaminoethoxy)phenyl moiety with a hydrazone linkage. Through screening and enzyme inhibition assays, two specific hydrazone derivatives, designated H4 and H19, were identified as having significant inhibitory activity in the nanomolar range. jocpr.comnih.gov

These compounds demonstrated a strong binding affinity for MARK4. jocpr.com Further studies on cancer cell lines revealed their potential as anticancer agents. For instance, both H4 and H19 were shown to inhibit the proliferation of MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cells, with IC₅₀ values indicating notable potency. nih.gov The research confirmed that these compounds function by inhibiting the kinase activity of MARK4, which in turn leads to a decrease in the phosphorylation of its substrate, tau protein. nih.gov The incorporation of the dimethylaminoethoxy group into the hydrazone structure was found to be a persuasive and selective approach in designing these biologically active agents. wikipedia.org

CompoundTarget Cell LineIC₅₀ Value (μM)Reference
H4MCF-727.39 nih.gov
H19MCF-734.37 nih.gov
H4A54945.24 nih.gov
H19A54961.50 nih.gov

Piperidone Derivatives and Substituent Electronic Properties

While direct studies linking this compound to piperidone derivatives are not extensively documented in the reviewed literature, the structure-activity relationships of piperidine (B6355638) and piperidone derivatives are well-established, with a strong emphasis on the role of substituent electronic properties. Piperidones are key intermediates in the synthesis of a wide range of pharmaceuticals. wikipedia.orgdtic.mil

The electronic nature of substituents on aromatic rings attached to the piperidine scaffold significantly influences synthetic routes and biological activity. For example, in the synthesis of certain piperidines, strong electron-releasing groups on an aryl ring can lead to undesired hydrolyzed derivatives, whereas strong electron-withdrawing groups like a nitro group (NO₂) can prevent the reaction from proceeding. chemrevlett.com

Substituent Type on Piperidine NitrogenElectronic EffectGeneral Impact on Basicity (pKa)Potential Influence on Receptor Binding
Alkyl (e.g., Benzyl)Electron-Donating (by induction)IncreasesBaseline affinity, may vary with receptor
Acyl, SulfonylElectron-WithdrawingDecreasesCan increase or decrease affinity depending on the target
Cyano (-CN)Strongly Electron-WithdrawingSignificantly DecreasesCan lead to high potency and selectivity (e.g., for DAT) nih.gov

Thiadiazole Derivatives and Linker Flexibility

Thiadiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer properties. mdpi.comnih.gov The 1,3,4-thiadiazole (B1197879) ring is a common scaffold, and its biological activity is often modulated by the substituents attached to it. mdpi.com

A key principle in the SAR of these compounds is the nature of the substituent at the 5-position of the 1,3,4-thiadiazole core. It has been observed that introducing an aromatic ring at this position often enhances anticancer effects. mdpi.com The efficacy of these compounds is further influenced by the specific chemical nature of substituents on that aromatic ring. mdpi.com

Furthermore, the concept of linker flexibility is crucial when designing molecules where the thiadiazole ring is connected to another pharmacophore, such as the this compound moiety. The linker's length, rigidity, and chemical composition can profoundly impact the molecule's ability to adopt the optimal conformation for binding to its biological target. For instance, studies on other molecular scaffolds have shown that extending a linker by even a single methylene (B1212753) group can significantly increase or decrease potency, highlighting the importance of optimizing this feature. While specific research on linking this compound to a thiadiazole core is not detailed in the available literature, the principles of medicinal chemistry suggest that the linker's characteristics would be a critical determinant of the resulting derivative's biological activity.

Linker CharacteristicDescriptionPotential Impact on Biological Activity
LengthNumber of atoms connecting the two moieties.Determines the distance and relative orientation between pharmacophores, affecting target fit.
FlexibilityPresence of rotatable bonds (e.g., alkyl chains vs. rigid rings).A flexible linker allows the molecule to adopt various conformations to fit the binding site, but can have an entropic penalty.
CompositionThe types of atoms in the linker (e.g., C, O, N).Influences polarity, solubility, and potential for hydrogen bonding with the target.

General Principles of Phenol (B47542) Derivative SAR in Drug Discovery

Phenolic compounds are a cornerstone of drug discovery, with their structure-activity relationships having been extensively studied. The biological activity of phenol derivatives can be finely tuned by modifying their chemical structure. nih.gov

A fundamental principle of phenol SAR is the significant influence of the number and position of hydroxyl groups on the aromatic ring. The behavior of o-, m-, and p-diphenols, for example, can differ significantly in chemical and biological assays. nih.gov The anti-microbial activity of stilbene (B7821643) derivatives, which are polyphenolic compounds, is highly dependent on the presence and location of hydroxyl groups on their phenyl rings. nih.gov

The introduction of other functional groups can dramatically alter a phenol's properties. A classic example is the conversion of phenol, which is toxic, into the less toxic and antiseptic benzoic acid by the addition of a carboxylic acid group. Adding a hydroxyl group to benzoic acid yields salicylic (B10762653) acid, which is more toxic than benzoic acid but possesses valuable analgesic properties. ijmm.ir

The electronic nature of substituents also plays a pivotal role. The introduction of electron-withdrawing groups like fluorine, iodine, or bromine can increase the anti-microbial activity of certain phenolic derivatives. nih.gov Isosteric replacement—substituting one atom or group for another with similar physical or chemical properties—is another key strategy. For instance, in developing antifungal agents, replacing a sulfur atom with an oxygen atom (an O-isostere) or replacing a phenyl ring with a cyclohexyl or naphthalene (B1677914) ring can be explored to determine if aromaticity or specific heteroatoms are required for activity. dtic.mil This approach helps in optimizing potency, selectivity, and pharmacokinetic properties.

Molecular Mechanisms of Action in Vitro and Preclinical Studies

Estrogen Receptor Modulation and Antagonism

Derivatives of 4-(2-Dimethylaminoethoxy)phenol have been identified as significant modulators of estrogen receptors (ERs), a family of nuclear receptors critical in development, physiology, and disease. Their action is subtype-specific and leads to downstream effects on gene expression and cellular fate.

Interaction with Estrogen Receptor Alpha (ERα) and Estrogen-Related Receptor Gamma (ERRγ) Subtypes

The this compound moiety is a key structural feature in several molecules designed to interact with estrogen receptors. Research into nonisomerizable antiestrogens has utilized this scaffold. Specifically, the compound 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane, also known as dihydrotamoxifen (B22229), which contains the core this compound structure, has demonstrated binding affinity for estrogen receptors. nih.gov This interaction is foundational to its antiestrogenic effects.

Furthermore, other complex derivatives have been shown to act as selective inverse agonists for Estrogen-Related Receptor Gamma (ERRγ). nih.gov ERRγ is a constitutively active orphan nuclear receptor, and its inverse agonists are noted for their potential in alleviating conditions like diabetes by inhibiting hepatic gluconeogenesis. nih.gov Studies have also highlighted that the endocrine disruptor Bisphenol A (BPA) and its analogs bind strongly to human ERRγ, establishing this receptor as a significant target for phenol-containing compounds. researchgate.net

Modulation of Gene Expression and Cellular Proliferation/Apoptosis Pathways

The binding of this compound derivatives to estrogen receptors directly influences cellular behavior by altering gene expression. Dihydrotamoxifen, a derivative, exhibits growth-inhibitory activity against the MCF-7 human breast cancer cell line. nih.gov It effectively antagonizes the growth-stimulating effects of estradiol, demonstrating its role as an antiestrogen (B12405530). nih.gov At very low concentrations in the absence of estradiol, however, some estrogenic (growth-stimulating) influence has been observed. nih.gov

The broader mechanism for related antiestrogens like tamoxifen (B1202) involves the modulation of ER-target genes that regulate cell proliferation and apoptosis. nih.govnih.gov In MCF-7 cells, tamoxifen has been shown to induce apoptosis by increasing the mRNA levels of genes like TGF-beta 1 while suppressing the expression of the estrogen-induced pS2 gene. nih.gov The introduction of Estrogen Receptor Beta (ERβ1) into ERα-positive breast cancer cells can sensitize them to the inhibitory effects of such compounds, as ERβ1 modulates a unique set of genes that favor the induction of apoptosis. mdpi.com This modulation can involve key apoptosis-regulating proteins from the Bcl-2 family. mdpi.com

Kinase Inhibition Mechanisms

Beyond their effects on nuclear receptors, certain derivatives of this compound have been engineered as potent kinase inhibitors, targeting enzymes involved in cell signaling, structure, and survival.

Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibition by Benzohydrazide (B10538) Derivatives

Benzohydrazide derivatives of 4-(2-(dimethylamino)ethoxy)phenol have been identified as prospective inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a Ser/Thr kinase that has emerged as a potential drug target for cancer and neurodegenerative diseases. In one study, two hydrazone derivatives, designated H4 and H19, were found to have a strong binding affinity and showed excellent, nanomolar-range inhibition of MARK4.

These compounds were shown to selectively inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells and induce apoptosis. japsonline.com The inhibition of MARK4 activity by these molecules disrupts cancer cell proliferation and their ability to form colonies. japsonline.com

Other Kinase Targets (e.g., PI3K, CK2, Chk1, EGFR for related oximes)

Following a thorough review of available scientific literature, no specific information was found regarding the inhibition of other kinase targets such as PI3K, CK2, Chk1, or EGFR by oxime derivatives of this compound.

Other Proposed Molecular Actions

Based on a comprehensive search of existing research, there are no other widely proposed molecular actions for this compound or its derivatives beyond estrogen receptor modulation and the specific kinase inhibition detailed above.

Disruption of Microbial Cell Membranes (for related compounds)

A primary antimicrobial mechanism of many phenolic compounds is the disruption of microbial cell membranes. ontosight.ainih.gov This action is largely attributed to the lipophilic nature of these compounds, which allows them to intercalate into the lipid bilayer of bacterial and fungal cells. nih.gov This insertion alters the fluidity and integrity of the membrane, leading to increased permeability and the leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately resulting in cell death. nih.gov

The extent of membrane disruption is influenced by the structural features of the phenolic compound, including the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring. nih.gov For instance, the presence of alkyl groups can enhance the lipophilicity of the molecule, facilitating its insertion into the cell membrane.

Several studies have elucidated the membrane-disrupting effects of various phenolic compounds:

Thymol and Carvacrol: These isomeric monoterpenoid phenols are well-documented for their antimicrobial properties. They partition into the lipid bilayer, disrupting its structure and increasing its permeability. nih.gov

Flavonoids: This large class of polyphenolic compounds, including catechins, can penetrate the lipid bilayer, disrupting the barrier function of the cell membrane. nih.gov Some flavonoids are also known to inhibit bacterial enzymes associated with the cell membrane, such as ATP synthase. nih.gov

Phenolic Acids: The antimicrobial activity of phenolic acids is also linked to their lipophilicity. Replacing hydroxyl groups with methoxyl groups can increase lipophilicity and enhance antibacterial activity by causing acidification of the plasma membrane. cymitquimica.com

The following table summarizes the observed membrane-disrupting effects of some phenolic compounds.

Compound/ClassOrganism(s)Observed Effect(s)
Thymol Staphylococcus aureusIncreased membrane permeability and leakage of intracellular components. nih.gov
Carvacrol Gram-positive and Gram-negative bacteriaDisruption of membrane potential and integrity. nih.gov
Catechins Escherichia coli, Staphylococcus aureusPenetration of the lipid bilayer, leading to leakage of intramembranous materials. nih.gov
Quercetin Various bacteriaCell membrane disruption, among other mechanisms. ontosight.ai

Interaction with Neurotransmitter Receptors (for related compounds)

Phenolic compounds have also been shown to interact with various neurotransmitter receptors in the central nervous system, with a significant body of research focusing on their modulation of γ-aminobutyric acid type A (GABA-A) receptors. mdpi.com GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. The binding of GABA to these receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

Certain phenolic compounds can act as positive allosteric modulators of GABA-A receptors, meaning they can enhance the effect of GABA without directly activating the receptor themselves. This modulation can result in sedative, anxiolytic, and anticonvulsant effects. The interaction is thought to occur at a binding site distinct from the GABA binding site.

Key findings on the interaction of phenolic compounds with neurotransmitter receptors include:

Phenol (B47542): Studies have shown that phenol itself can activate GABA-A receptor-mediated chloride currents. mdpi.com

Propofol (B549288): A widely used intravenous anesthetic, propofol is a phenolic compound that potentiates GABA-A receptor function.

Bisphenols: Compounds like bisphenol A (BPA) have been shown to modulate the activity of pentameric ligand-gated ion channels, including GABA-A receptors, which may contribute to their neurotoxic effects. mdpi.com

The table below provides examples of phenolic compounds and their interactions with neurotransmitter receptors.

Compound/ClassReceptor(s)Observed Effect(s)
Phenol GABA-AActivation of GABA-A receptor-mediated chloride currents. mdpi.com
Propofol GABA-APotentiation of GABA-A receptor function.
Bisphenol A (BPA) GABA-AModulation of receptor activity. mdpi.com

Advanced Spectroscopic Characterization and Analytical Method Development

Structural Elucidation Techniques for the Compound and its Derivatives

Structural elucidation is fundamental to confirming the identity and purity of "4-(2-Dimethylaminoethoxy)phenol". A combination of spectroscopic methods is employed to piece together its molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two distinct doublets in the region of δ 6.5-7.5 ppm. The protons of the ethoxy group (-O-CH₂-CH₂-N-) are expected to produce two triplets, with the methylene (B1212753) group adjacent to the phenolic oxygen appearing around δ 4.0 ppm and the methylene group adjacent to the nitrogen appearing at a slightly lower chemical shift. The six protons of the two methyl groups on the nitrogen atom would likely give a singlet at approximately δ 2.2-2.5 ppm. The phenolic hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For "this compound," one would expect to observe signals for the aromatic carbons, the two methylene carbons of the ethoxy chain, and the methyl carbons of the dimethylamino group. The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the phenolic oxygen would be the most downfield of the aromatic signals. The methylene carbons of the ethoxy group are expected in the δ 50-70 ppm region, while the methyl carbons of the dimethylamino group would appear further upfield.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (ortho to -OH) 6.8 - 7.0 Doublet
Aromatic (ortho to -OR) 6.7 - 6.9 Doublet
-O-CH₂- ~ 4.0 Triplet
-CH₂-N- ~ 2.7 Triplet
-N(CH₃)₂ ~ 2.3 Singlet

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For "this compound" (C₁₀H₁₅NO₂), the expected exact mass is 181.1103 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond. A significant fragment would be the ion resulting from the loss of the dimethylaminoethyl group, leading to a peak corresponding to the hydroxyphenoxy radical. Another prominent fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, generating a stable iminium ion, which is a characteristic fragmentation for molecules containing a dimethylamino group.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Structure
181 [M]⁺ (Molecular Ion)
109 [HOC₆H₄O]⁺
72 [CH₂=N(CH₃)₂]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgdocbrown.infolibretexts.org The C-O stretching vibration of the aryl ether would likely appear around 1230-1270 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region. libretexts.orgdocbrown.infolibretexts.org The C-N stretching of the tertiary amine would be observed in the 1000-1250 cm⁻¹ range. The presence of the para-substituted benzene ring can be confirmed by the out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Phenolic O-H stretch 3200 - 3600 Broad
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 2960 Medium
Aromatic C=C stretch 1500 - 1600 Medium-Strong
Aryl Ether C-O stretch 1230 - 1270 Strong
Tertiary Amine C-N stretch 1000 - 1250 Medium

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be obtained in a crystalline form, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. This technique offers an unambiguous confirmation of the molecular structure in the solid state. While specific crystal structure data for this compound is not publicly available, studies on similar phenolic compounds have utilized this method for detailed structural analysis.

Advanced Spectroscopic Applications for Chemical Behavior Studies

Beyond structural elucidation, spectroscopic techniques can be applied to study the dynamic chemical behavior of "this compound".

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are sensitive to the chemical environment.

UV-Vis Spectroscopy: The UV-Vis spectrum of "this compound" is expected to show absorption bands characteristic of a substituted phenol (B47542). Phenolic compounds typically exhibit two main absorption bands in the ultraviolet region. researchgate.net For "this compound," these would likely be around 220-230 nm and 270-290 nm. The position and intensity of these bands can be influenced by the solvent polarity and pH. For instance, in a basic solution, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion would cause a bathochromic (red) shift in the absorption maximum due to increased electron delocalization.

Fluorescence Spectroscopy: Many phenolic compounds exhibit fluorescence. researchgate.net The fluorescence properties of "this compound," including its excitation and emission wavelengths, quantum yield, and lifetime, would be of interest. The presence of the electron-donating dimethylamino and ethoxy groups could influence the fluorescence behavior. The fluorescence is also likely to be sensitive to environmental factors such as solvent polarity and pH, which can be used to probe intermolecular interactions. Studies on the closely related 4-(dimethylamino)phenol have shown that it can form a fluorescent product, indicating the potential for interesting photophysical properties. cymitquimica.combiosynth.com

Development and Validation of Analytical Methods for the Compound and its Analogues

The development and validation of robust analytical methods are crucial for the quantification and quality control of chemical compounds. For this compound and its analogues, various chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For phenolic compounds, reverse-phase HPLC is a common approach. While specific HPLC methodologies for this compound are not extensively detailed in the public domain, general principles for the analysis of phenols can be applied.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The optimization of an RP-UPLC method for this compound would involve a systematic evaluation of several parameters to achieve the desired chromatographic performance. Key parameters for optimization include:

Column Chemistry: Selection of a suitable stationary phase (e.g., C18, C8) is critical. The choice depends on the polarity and hydrophobicity of the analyte.

Mobile Phase Composition: The ratio of the aqueous component (often with a pH modifier like formic acid or ammonium acetate) to the organic solvent (typically acetonitrile or methanol) is adjusted to control retention time and resolution. Gradient elution, where the mobile phase composition changes during the run, is often employed for complex samples.

pH of the Mobile Phase: The pH can significantly impact the retention of ionizable compounds like phenols and amines. For this compound, which has both a phenolic hydroxyl group and a tertiary amine, controlling the pH is essential to ensure consistent retention and peak shape.

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution and backpressure.

Flow Rate: Adjusting the flow rate can impact analysis time and efficiency.

A systematic approach, such as a Design of Experiments (DoE), can be utilized to efficiently optimize these parameters and identify the most robust operating conditions.

Once an HPLC or UPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (r²) of the calibration curve.

Sensitivity: This is determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be quantified with acceptable precision and accuracy.

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked samples and assessing peak purity using a photodiode array (PDA) detector.

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by analyzing samples with known concentrations (e.g., spiked samples) and expressing the results as a percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal use.

The table below summarizes typical acceptance criteria for these validation parameters, although specific values may vary depending on the application and regulatory requirements.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Sensitivity LOD: Signal-to-Noise Ratio ≥ 3:1
LOQ: Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from placebo, impurities, or degradants
Accuracy Recovery within 98.0% - 102.0%
Precision RSD for repeatability and intermediate precision ≤ 2%
Robustness RSD of results under varied conditions ≤ 2%

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and quantification of substances. While no specific HPTLC methods for this compound are documented in the available literature, a general approach would involve:

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates are commonly used.

Mobile Phase: A mixture of non-polar and polar solvents would be optimized to achieve good separation. The choice of solvents would depend on the polarity of the analyte.

Detection: Detection can be performed under UV light (typically at 254 nm or 366 nm) or by spraying with a suitable visualizing reagent. Densitometric scanning can be used for quantification.

HPTLC offers advantages such as high sample throughput and low operating costs, making it a viable alternative to HPLC for certain applications.

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC (LC-MS), is an indispensable tool for the identification and structural elucidation of unknown compounds, including degradation products. In the context of this compound, forced degradation studies would be performed under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to induce the formation of degradation products.

The resulting mixture would then be analyzed by LC-MS. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. By analyzing the fragmentation patterns, the structure of the degradation products can be proposed. For instance, the degradation of a related compound, 4-(dimethylamino)phenol, has been observed in studies of other chemical processes, and its characterization was achieved using techniques like UPLC-TOF-Triple-MS.

Computational Chemistry and in Silico Studies

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method helps in understanding the binding mode and affinity of the ligand, providing insights into its potential biological activity.

While specific docking studies for 4-(2-Dimethylaminoethoxy)phenol are not extensively published, the principles of molecular docking can be applied to understand its potential interactions. The molecule possesses several key features for receptor binding: a phenolic hydroxyl group that can act as a hydrogen bond donor and acceptor, an ether oxygen that can act as a hydrogen bond acceptor, a tertiary amine that is typically protonated at physiological pH and can form ionic interactions or hydrogen bonds, and an aromatic ring capable of π-π stacking or hydrophobic interactions.

Docking simulations of similar phenolic compounds into the active sites of various enzymes reveal that the binding affinity is often governed by hydrogen bonds formed by the hydroxyl group and hydrophobic interactions involving the phenyl ring. The flexible dimethylaminoethoxy side chain of this compound allows it to adopt various conformations to fit into a binding pocket. The binding energy, a measure of affinity, for phenolic compounds typically ranges from -6 to -9 kcal/mol, indicating stable interactions. nih.gov For instance, in a hypothetical docking scenario, the phenolic hydroxyl could interact with a polar residue like serine or histidine, while the protonated amine could form a salt bridge with an acidic residue such as aspartate or glutamate.

Interaction TypePotential Interacting Group on CompoundPotential Receptor Amino Acid Residue
Hydrogen Bond (Donor/Acceptor)Phenolic -OHSer, Thr, His, Asp, Glu
Hydrogen Bond (Acceptor)Ether -O-Asn, Gln, Ser, Thr
Ionic / Salt BridgeTertiary Amine (-N(CH₃)₂H⁺)Asp, Glu
π-π StackingPhenyl RingPhe, Tyr, Trp, His
Hydrophobic InteractionPhenyl Ring, Ethyl ChainAla, Val, Leu, Ile

This table presents hypothetical interactions based on the structural features of this compound and general principles of molecular docking.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MESP), and atomic charges.

For this compound, the HOMO is likely localized on the electron-rich phenol (B47542) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the aromatic ring, representing the region susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule. researchgate.net

The Molecular Electrostatic Potential (MESP) map visualizes the charge distribution. For this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, highlighting them as sites for electrophilic attack and hydrogen bonding. ymerdigital.com The hydrogen of the phenolic hydroxyl group would show a positive potential (blue), marking it as an electrophilic site. ymerdigital.com

The acid dissociation constant (pKa) is a crucial parameter that influences a molecule's behavior in biological systems. Computational methods, particularly DFT, are widely used to predict pKa values. The accuracy of these predictions for phenols often depends on the computational model, including the choice of functional, basis set, and the solvation model used. acs.org Studies have shown that including explicit water molecules in the calculation, in conjunction with a continuum solvation model (like SMD or PCM), significantly improves the accuracy of pKa prediction for phenolic compounds. nih.govacs.org

This compound has two potential sites for protonation/deprotonation: the phenolic hydroxyl group and the tertiary amine.

Phenolic pKa : The hydroxyl group is acidic. Its deprotonation yields a phenoxide anion. The pKa of unsubstituted phenol is approximately 9.9. The presence of the para-substituent will modify this value.

Amine pKa : The tertiary amine is basic and will be protonated at physiological pH. Its pKa value reflects the equilibrium between the neutral amine and the protonated ammonium cation.

The protonation mechanism involves the transfer of a proton to or from these sites, a process influenced by the solvent environment. nih.gov DFT calculations can model the Gibbs free energy change of the deprotonation reaction to predict the pKa. scispace.com For phenols, accurate pKa prediction often requires sophisticated models that can account for the specific hydrogen-bonding interactions with the solvent. torvergata.it

The electronic properties and reactivity of the phenol ring are significantly influenced by the 4-(2-dimethylaminoethoxy) substituent. This influence can be understood through the concepts of mesomerism (resonance) and inductive effects, which are quantified by Hammett parameters (σ). wikipedia.org

The substituent at the para position, -O-CH₂-CH₂-N(CH₃)₂, exerts two main electronic effects:

Inductive Effect (-I) : The ether oxygen is electronegative and withdraws electron density from the ring through the sigma bonds.

Mesomeric Effect (+M) : The lone pair of electrons on the ether oxygen can be delocalized into the aromatic ring. This electron-donating resonance effect is generally stronger than the inductive effect for alkoxy groups and is most pronounced at the ortho and para positions. firsthope.co.in

The Hammett substituent constant, σₚ, for a similar group like -OCH₃ is -0.27, indicating its electron-donating nature. viu.ca The constant for the full -O-CH₂-CH₂-N(CH₃)₂ group would be influenced by the entire chain's properties but is expected to remain negative.

Substituent GroupElectronic EffectHammett Constant (σₚ)Effect on Phenol Acidity
-H (Reference)Neutral0.00Baseline
-OCH₃ (Analogous)Electron-Donating (+M > -I)-0.27Decreases Acidity
-NO₂Electron-Withdrawing (-M, -I)+0.78Increases Acidity
-O-CH₂-CH₂-N(CH₃)₂Expected Electron-DonatingPredicted NegativeExpected to Decrease Acidity

This table provides known Hammett constants for reference and predicts the effect for the substituent of interest.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations provide detailed information on conformational changes, ligand-receptor binding stability, and the role of solvent molecules. neurips.cc

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The ethoxy chain has several rotatable bonds, allowing the molecule to adopt a range of shapes. Conformational analysis helps identify low-energy conformers that are more likely to be present and interact with a biological target. nih.govresearchgate.net It is known that ligands often bind in conformations that are not their global minimum energy state, and MD can explore these higher-energy, biologically relevant structures. nih.gov

When docked into a receptor, an MD simulation can assess the stability of the binding pose. By simulating the complex over nanoseconds, one can observe if the ligand remains stably in the binding pocket or if it dissociates. acs.org The simulation also reveals key interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. acs.org Furthermore, MD simulations can account for the flexibility of the protein receptor, which is often treated as rigid in standard docking procedures, providing a more realistic model of the binding event. nih.govmassbio.org

Prediction of In Vitro ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. mdpi.com Various computational models are available to predict these properties based on the molecule's structure.

For this compound, several key ADMET parameters can be predicted:

Absorption : Properties like lipophilicity (LogP), water solubility (LogS), and polar surface area (PSA) are used to predict oral absorption. The compound's structure, with both hydrophobic (phenyl ring) and hydrophilic (hydroxyl, ether, amine) groups, suggests moderate lipophilicity and solubility. It would likely comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability. nih.gov

Distribution : The ability to cross membranes, such as the blood-brain barrier (BBB), can be predicted. The presence of polar groups might limit passive diffusion across the BBB, although specific transporters could be involved. mdpi.com

Metabolism : The molecule is likely to be metabolized by cytochrome P450 (CYP) enzymes. Potential metabolic pathways include O-dealkylation at the ether linkage, N-demethylation at the tertiary amine, and hydroxylation of the aromatic ring. In silico tools can predict which CYP isoforms are most likely to be involved. nih.gov

Excretion : The compound and its metabolites would likely be excreted via the kidneys.

Toxicity : Predictive models can screen for potential toxicities, such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition).

ADMET PropertyPredicted Outcome for this compoundBasis for Prediction
Lipinski's Rule of FiveLikely CompliantMW < 500, LogP < 5, H-bond donors/acceptors within limits
Gastrointestinal (GI) AbsorptionHighBalanced lipophilicity and polarity
Blood-Brain Barrier (BBB) PermeationLow to ModeratePolar groups may limit passive diffusion
MetabolismLikely metabolized by CYP enzymes (e.g., O-dealkylation, N-demethylation)Presence of ether and tertiary amine functionalities
hERG InhibitionPossible riskPresence of a basic tertiary amine is a common feature in some hERG blockers

This table summarizes the predicted in silico ADMET properties based on the chemical structure of this compound.

Applications As Chemical Probes and in Chemical Biology

Design and Synthesis of Derivatives as Chemical Probes

The design of chemical probes is a meticulous process aimed at creating molecules that can selectively interact with a biological target, such as a protein or nucleic acid, to elucidate its function or to act as a biomarker. A chemical probe should ideally be potent, selective, and cell-permeable, and possess a functional group or "handle" that allows for its detection or for the attachment of other molecules, such as fluorophores or affinity tags.

While there is no specific literature on the design of 4-(2-Dimethylaminoethoxy)phenol derivatives as chemical probes, one could envision synthetic strategies to modify its structure for such purposes. For instance, the phenolic hydroxyl group is a prime site for modification. It could be functionalized with a variety of reporter groups or reactive moieties. The synthesis of derivatives of similar phenolic compounds often involves reactions like etherification or esterification to introduce these functionalities.

A general approach to creating a library of derivatives from a core scaffold like this compound would involve parallel synthesis techniques. This allows for the rapid generation of a multitude of compounds with systematic variations to the core structure. For example, the aromatic ring could be substituted with different chemical groups to modulate the molecule's electronic properties and steric profile, which in turn could influence its biological activity and target specificity. While patents exist for the synthesis of esters of a related compound, 4-(2-(dimethylamino)-ethoxy)-2-methyl-5-(1-methylethyl)-phenol, these are for different applications and not for use as chemical probes. epo.orggoogle.comepo.org

Table 1: Potential Synthetic Modifications of this compound for Chemical Probe Development

Modification SitePotential ModificationPurpose
Phenolic HydroxylEtherification/Esterification with reporter groups (e.g., fluorophores, biotin)To enable detection and visualization of the probe within a biological system.
Aromatic RingIntroduction of various substituents (e.g., halogens, alkyl groups)To systematically alter the physicochemical properties and explore structure-activity relationships.
Dimethylamino GroupQuaternization or conversion to other amine derivativesTo modify the charge and polarity of the molecule, potentially affecting cell permeability and target binding.

Utilization in Cellular Imaging and Phenotypic Analysis

Cellular imaging with fluorescent probes is a powerful technique to visualize the distribution and dynamics of molecules within cells. nih.gov Fluorescent probes are typically designed to have high quantum yields and photostability. Phenotypic screening, on the other hand, involves testing a library of compounds for their ability to induce a particular cellular phenotype, which can reveal new biological pathways and potential therapeutic targets. enamine.netbiorxiv.orgfrontiersin.org

There is no evidence in the scientific literature of this compound or its derivatives being used for cellular imaging or phenotypic analysis. To be employed as a fluorescent probe, the this compound scaffold would need to be incorporated into a larger fluorophore structure or be chemically modified to become fluorescent itself. Many fluorescent dyes are based on extended aromatic systems, and it is conceivable that the phenol (B47542) ring of this compound could serve as a building block for such a system.

In the context of phenotypic screening, this compound could be included in a library of diverse small molecules to be tested in various cell-based assays. enamine.net The presence of both a hydrogen bond donor (the phenol) and a tertiary amine gives the molecule the potential to interact with a range of biological targets. High-throughput screening of such a library could identify if this particular scaffold has any interesting biological activities that warrant further investigation. nih.gov

Metabolic Pathways and Biotransformation in Vitro and Enzymatic Studies

Enzymatic Metabolism of 4-(2-Dimethylaminoethoxy)phenyl Moiety-Containing Compounds

The enzymatic processes responsible for the metabolism of xenobiotics are categorized into Phase I and Phase II reactions. For compounds featuring the 4-(2-dimethylaminoethoxy)phenyl group, such as the antihistamines Doxylamine (B195884) and Carbinoxamine, both phases are integral to their biotransformation. Phase I reactions, particularly oxidations, are predominantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, while Phase II involves conjugation reactions catalyzed by enzymes like sulfotransferases.

The CYP450 system, a diverse group of heme-containing monooxygenases, is central to the metabolism of a vast array of drugs, including those with the dimethylaminoethoxy structure. wikipedia.org These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions that increase the polarity of compounds, facilitating their excretion. wikipedia.orgwikipedia.org

A primary metabolic route for compounds containing a dimethylamino group is N-demethylation. This process involves the removal of one or both methyl groups from the tertiary amine.

For Doxylamine, a compound structurally related to 4-(2-Dimethylaminoethoxy)phenol, N-demethylation is a key pathway. medcentral.com The liver enzymes CYP2D6, CYP1A2, and CYP2C9 have been identified as the primary catalysts for this reaction. wikipedia.org This process leads to the formation of the principal metabolites N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine. wikipedia.orgmedcentral.comdrugs.com

Studies on Diphenhydramine (B27), another ethanolamine (B43304) antihistamine, provide further insight into this pathway. Research using recombinant P450 isozymes has shown that CYP2D6 exhibits the highest activity for diphenhydramine N-demethylation. nih.govresearchgate.net It acts as a high-affinity enzyme, while CYP1A2, CYP2C9, and CYP2C19 contribute as low-affinity components. nih.govbohrium.com This suggests that multiple CYP enzymes are involved in the N-demethylation of this class of compounds. bohrium.com

Table 1: CYP450 Isozymes Involved in N-Demethylation
CompoundPrimary CYP450 IsozymesMetabolitesAffinity
DoxylamineCYP2D6, CYP1A2, CYP2C9 wikipedia.orgN-desmethyldoxylamine, N,N-didesmethyldoxylamine wikipedia.orgData not specified
DiphenhydramineCYP2D6, CYP1A2, CYP2C9, CYP2C19 nih.govbohrium.comN-demethyl diphenhydramineHigh-affinity (CYP2D6), Low-affinity (CYP1A2, CYP2C9, CYP2C19) nih.gov

In addition to N-demethylation, CYP450 enzymes can catalyze hydroxylation at various positions on the molecule. For Doxylamine, further metabolism can lead to the formation of hydroxylated derivatives such as desaminohydroxydoxylamine and doxylamine carboxylic acid. yakhak.org

For halogenated compounds like Carbinoxamine, which contains a 4-chlorophenyl group, dehalogenation represents a potential metabolic pathway. wikipedia.org This reaction involves the removal of the halogen atom, which can significantly alter the compound's properties. While Carbinoxamine is known to be extensively metabolized, specific details on its dehalogenation are not as thoroughly documented as its other metabolic routes. nih.gov

Sulfotransferase (SULT) enzymes are involved in Phase II conjugation reactions, where they transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on the substrate. nih.gov This process, known as sulfation, increases the water solubility of the compound, facilitating its elimination.

For the parent compound this compound, the phenolic hydroxyl group is a prime target for sulfation. In the case of Doxylamine, analysis of urinary metabolites after enzymatic hydrolysis with β-glucuronidase/arylsulfatase suggests that sulfation is one of the conjugation pathways it undergoes. yakhak.org The resulting sulfate (B86663) conjugates are more readily excreted. The study of bacterial aryl sulfotransferases has also provided effective tools for the sulfation of various polyphenols, illustrating the broad applicability of this enzymatic reaction. nih.gov

Cytochrome P450 (CYP450) Dependent Oxidations

In Vitro Metabolic Fate Investigations (e.g., using human liver microsomes)

Human liver microsomes (HLMs) are a crucial in vitro tool for studying drug metabolism. nih.gov HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. nih.gov

Identification of Metabolites and Degradation Products

The comprehensive analysis of biological fluids, such as urine, allows for the identification and quantification of various metabolites.

For Doxylamine, a detailed metabolic profile has been established through the analysis of human urine. yakhak.org The identified metabolites demonstrate the diversity of biotransformation pathways.

Table 2: Identified Metabolites of Doxylamine in Human Urine
Metabolite NameMetabolic PathwaySource
N-desmethyldoxylamineN-Demethylation wikipedia.orgyakhak.org
N,N-didesmethyldoxylamineN-Demethylation wikipedia.orgyakhak.org
Doxylamine N-oxideN-Oxidation wikipedia.org
Doxylamine carboxylic acidHydroxylation/Oxidation yakhak.org
DesaminohydroxydoxylamineDeamination and Hydroxylation yakhak.org
Doxylamine O-glucuronideGlucuronidation (Conjugation) nih.gov
N-desmethyldoxylamine O-glucuronideN-Demethylation and Glucuronidation nih.gov
N,N-didesmethyldoxylamine O-glucuronideN-Demethylation and Glucuronidation nih.gov
N-acetyl conjugates of N-desmethyl and N,N-didesmethyldoxylamineN-Demethylation and Acetylation yakhak.org

In contrast to metabolites, which are formed through enzymatic processes in the body, degradation products can form in pharmaceutical formulations due to chemical instability. For instance, a degradation product was identified in common cold preparations containing phenylephrine (B352888) and chlorpheniramine (B86927) maleate, arising from a Michael addition reaction between phenylephrine and maleic acid. nih.gov This highlights the importance of distinguishing between in vivo metabolites and in vitro degradation products. For Carbinoxamine, it is noted that it is extensively metabolized into inactive metabolites that are excreted in the urine, though they are not individually specified in the available literature. nih.gov

Metabolic Pathways in Non-Human Biological Systems (e.g., plants)

A comprehensive review of scientific literature reveals a significant gap in the understanding of the metabolic pathways and biotransformation of the specific compound this compound within plant systems. As of the current body of research, detailed studies elucidating the enzymatic processes and metabolic fate of this compound in plants have not been published.

The biotransformation of phenolic compounds in plants is a well-documented field. mdpi.commdpi.com Plants possess complex metabolic pathways, such as the shikimate and acetate-malonate pathways, for synthesizing and modifying a vast array of phenolic structures. mdpi.com These modifications can include hydroxylation, glycosylation, methylation, and acylation, which alter the compounds' properties and biological roles. mdpi.com However, specific research detailing the application of these pathways to the synthetic compound this compound is not available.

While general metabolic processes for phenolic compounds in plants are known, the specific enzymes and resultant metabolites from the introduction of this compound to a plant system remain uncharacterized. Therefore, it is not possible to provide a detailed account of its metabolic journey, from uptake to conjugation or degradation within plant cells.

Due to the absence of empirical data, the generation of data tables detailing metabolic intermediates and enzymatic reactions for this compound in plants is not feasible at this time. Further research is required to determine how this specific xenobiotic compound is processed by plant metabolic systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2-Dimethylaminoethoxy)phenol with high purity?

The synthesis typically involves reacting 2-(dimethylamino)ethanol with a phenol derivative under controlled conditions. Key steps include:

  • Nucleophilic substitution : Using a phenol derivative (e.g., 4-chlorophenol) with 2-(dimethylamino)ethanol in the presence of a base (e.g., K₂CO₃) to facilitate ether bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Elevated temperatures (80–100°C) and inert atmospheres (N₂) minimize side reactions like oxidation .

Advanced: How can reaction conditions be optimized to suppress competing pathways (e.g., oxidation) during synthesis?

Competing oxidation of the phenol group can be mitigated by:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) under hydrogen for in-situ reduction of quinone byproducts .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce radical-mediated oxidation .
  • Additives : Antioxidants (e.g., BHT) at 0.1–1 mol% suppress free-radical chain reactions .
    Monitor reaction progress via TLC or HPLC to identify optimal quenching points .

Basic: What in vitro assays are suitable for evaluating the antitumor activity of this compound?

Standard assays include:

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) after 48–72 hr exposure, with IC₅₀ values calculated .
  • Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Enzyme inhibition : Fluorescence-based assays for evaluating inhibition of topoisomerase II or tyrosine kinases .

Advanced: How can contradictions in reported IC₅₀ values across studies be resolved?

Discrepancies may arise from:

  • Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and culture conditions (e.g., serum concentration, passage number) .
  • Compound stability : Pre-test degradation via LC-MS under assay conditions (pH 7.4, 37°C) .
  • Data normalization : Include reference inhibitors (e.g., doxorubicin) and normalize to cell viability controls .
    Meta-analysis of raw data using platforms like PRISM can identify outlier methodologies .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How does this compound modulate serotonin signaling pathways?

Mechanistic studies suggest:

  • Receptor binding : Competitive inhibition of serotonin reuptake transporters (SERT) in neuronal cells, validated via radioligand displacement assays (e.g., [³H]-paroxetine) .
  • Downstream effects : Increased extracellular serotonin levels measured via microdialysis in rodent models .
  • Synergistic interactions : Co-administration with SSRIs (e.g., fluoxetine) amplifies effects, requiring dose-response matrix experiments .

Basic: What analytical techniques confirm the structural integrity of synthesized this compound?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify ether (–O–) and dimethylamino (–N(CH₃)₂) groups .
  • FT-IR : Peaks at 1240 cm⁻¹ (C–O–C stretch) and 2800 cm⁻¹ (N–CH₃ bend) .
  • HRMS : Exact mass (calc. for C₁₀H₁₅NO₂: 181.1103; observed: 181.1108) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to SERT or kinases, validated by MD simulations (GROMACS) .
  • QSAR models : Use MOE or RDKit to correlate substituent effects (e.g., –OCH₃ vs. –NH₂) with activity .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

Basic: How is the stability of this compound assessed under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hr; monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials; compare UV-Vis spectra before/after light exposure .
  • Thermal stability : TGA/DSC to determine decomposition temperature (>200°C typical) .

Advanced: What strategies differentiate its biological activity from structural analogs (e.g., 4-(2-Aminoethyl)-2-methoxyphenol)?

  • SAR studies : Synthesize analogs with modified substituents (e.g., –OCH₃ → –CF₃) and compare IC₅₀ values .
  • Target profiling : Kinase selectivity screens (Eurofins Panlabs) to identify off-target effects .
  • Metabolic profiling : LC-MS/MS to track metabolite formation in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.